N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with ethylamino and methyl groups, an ethyl linkage to an acetamide moiety, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between ethylamine and a suitable diketone precursor under acidic conditions.
Substitution Reactions: The methyl group is introduced via alkylation, and the fluorophenyl group is attached through a nucleophilic aromatic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may bind to active sites of enzymes, altering their activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(ethylamino)-6-methylpyrimidin-4-yl)acetamide
- N-(2-(ethylamino)-6-methylpyrimidin-4-yl)-2-(4-chlorophenyl)acetamide
- N-(2-(ethylamino)-6-methylpyrimidin-4-yl)-2-(4-bromophenyl)acetamide
Uniqueness
N-(2-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O/c1-3-19-17-22-12(2)10-15(23-17)20-8-9-21-16(24)11-13-4-6-14(18)7-5-13/h4-7,10H,3,8-9,11H2,1-2H3,(H,21,24)(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSRXOIUEQFEHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)CC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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